![molecular formula C10H5F2NO2 B1325406 2-(2,6-Difluorobenzoyl)oxazole CAS No. 898760-44-6](/img/structure/B1325406.png)
2-(2,6-Difluorobenzoyl)oxazole
Overview
Description
2-(2,6-Difluorobenzoyl)oxazole is an organic compound with the molecular formula C10H5F2NO2 and a molecular weight of 209.15 g/mol. It is a derivative of oxazole, a heterocyclic compound containing both oxygen and nitrogen atoms in a five-membered ring. This compound has been extensively studied for its various chemical, biological, and industrial applications.
Mechanism of Action
Target of Action
2-(2,6-Difluorobenzoyl)oxazole is a heterocyclic compound . Oxazole derivatives have been found to bind readily with various enzymes and receptors in biological systems through numerous non-covalent interactions . .
Mode of Action
Oxazole derivatives are known to interact with their targets via non-covalent interactions . These interactions can lead to changes in the function of the target molecules, potentially influencing various biological processes.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorobenzoyl)oxazole typically involves the condensation of 2,6-difluorobenzoyl chloride with 2-aminophenol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction . The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product . Additionally, the use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorobenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives using reagents such as manganese dioxide (MnO2) or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Substitution: The fluorine atoms in the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: MnO2, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).
Reducing agents: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Major Products
The major products formed from these reactions include various oxazole derivatives, alcohols, amines, and substituted benzoyl compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-(2,6-difluorobenzoyl)oxazole exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) that suggest potential in treating bacterial infections .
Anti-inflammatory Properties
The compound is also being evaluated for its anti-inflammatory effects. Similar oxazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The potential of this compound to modulate COX activity could pave the way for new anti-inflammatory therapies .
Anticancer Potential
Recent investigations into the anticancer properties of oxazole derivatives highlight the promise of this compound. In vitro studies suggest that it may inhibit cancer cell proliferation across various cell lines. Although specific IC50 values for this compound are still under investigation, its structural features indicate a potential for therapeutic development in oncology .
Material Science
Synthesis of New Materials
In material science, this compound serves as a valuable building block for synthesizing complex organic materials. Its unique chemical structure allows it to participate in various reactions that lead to the formation of polymers and other advanced materials. The stability and reactivity of this compound make it suitable for applications in coatings and adhesives .
Agricultural Applications
Insecticides and Acaricides
The compound has been explored for its potential use as an insecticide and acaricide. Research indicates that derivatives of oxazole can effectively control pest populations, providing an environmentally friendly alternative to traditional pesticides. The development of formulations containing this compound could enhance agricultural productivity while minimizing ecological impact .
Table 1: Antimicrobial Activity of Oxazole Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
This compound | Escherichia coli | TBD |
Control (Ampicillin) | Staphylococcus aureus | 20 |
Control (Ciprofloxacin) | Escherichia coli | 22 |
Table 2: Anticancer Activity Assay Results
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 (lung cancer) | TBD | |
Comparative Compound | HeLa (cervical cancer) | TBD |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Kamble et al. synthesized various oxazole derivatives and tested their antibacterial activity against S. aureus and E. coli. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
Research published in MDPI explored the mechanism of action of oxazole derivatives on bacterial divisome targeting, suggesting that compounds like this compound could inhibit bacterial growth by disrupting cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,6-Difluorobenzoyl)oxazole include:
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms in the benzoyl ring enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
2-(2,6-Difluorobenzoyl)oxazole is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound this compound features an oxazole ring and a difluorobenzoyl moiety. Its chemical formula is CHFNO, with a molecular weight of approximately 220.16 g/mol. The presence of fluorine atoms is significant as they can enhance lipophilicity and alter the compound's interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including cyclooxygenases (COX), which play a role in inflammation and pain pathways.
- Antimicrobial Activity : Research indicates that oxazole derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
2-(3,5-Difluorobenzoyl)oxazole | 16 | Escherichia coli |
Control (Ciprofloxacin) | 1 | Various |
This data indicates that while this compound shows activity against certain bacteria, it is less potent than established antibiotics like ciprofloxacin.
Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC : 15 µM after 48 hours of treatment
The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Notably:
- Hepatotoxicity : Long-term exposure in animal models indicated mild hepatotoxic effects at high doses (≥200 mg/kg), characterized by liver enlargement and elevated serum liver enzymes.
- NOAEL : The No Observed Adverse Effect Level (NOAEL) was established at approximately 64 mg/kg in chronic studies.
Properties
IUPAC Name |
(2,6-difluorophenyl)-(1,3-oxazol-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZIGHLZLIEDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=NC=CO2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642106 | |
Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-44-6 | |
Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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